3-Chloro-2-fluoro-5-(trifluoromethyl)benzylamine

Drug Design ADME Lipophilicity

Sourcing halogenated benzylamines with inconsistent substitution patterns introduces variability in lipophilicity (logP) and bioactivity, derailing SAR studies. This compound delivers a precise 3-chloro-2-fluoro-5-trifluoromethyl scaffold with fixed XLogP3 of 2.4 and TPSA of 26 Ų. - Quantified MAO-A/B inhibition: IC50 1.24 µM (MAO-A) & 2.18 µM (MAO-B) - 40% improved potency vs non-fluorinated analogs - ≥95% purity, ideal for CNS and agrochemical lead optimization

Molecular Formula C8H6ClF4N
Molecular Weight 227.58 g/mol
CAS No. 261763-07-9
Cat. No. B3034969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-fluoro-5-(trifluoromethyl)benzylamine
CAS261763-07-9
Molecular FormulaC8H6ClF4N
Molecular Weight227.58 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1CN)F)Cl)C(F)(F)F
InChIInChI=1S/C8H6ClF4N/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-2H,3,14H2
InChIKeyIMINUBYBSZMWRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-2-fluoro-5-(trifluoromethyl)benzylamine: Overview


3-Chloro-2-fluoro-5-(trifluoromethyl)benzylamine (CAS 261763-07-9) is a polyhalogenated benzylamine derivative featuring a unique substitution pattern of chloro, fluoro, and trifluoromethyl groups on the aromatic ring [1]. This compound is primarily utilized as a versatile synthetic intermediate in the development of bioactive molecules, including enzyme inhibitors and receptor modulators, due to its well-defined physicochemical properties—such as a calculated XLogP3 of 2.4 and a topological polar surface area of 26 Ų—that confer enhanced lipophilicity and metabolic stability relative to non-fluorinated benzylamine analogs . It has demonstrated quantifiable inhibitory activity against monoamine oxidase B (MAO-B, IC50 2.18 µM) and monoamine oxidase A (MAO-A, IC50 1.24 µM) in enzymatic assays, providing a baseline for structure-activity relationship (SAR) studies [2] [3]. Commercially available at typical research purities of ≥95%, it serves as a key building block for structure-based drug design and agrochemical discovery programs .

3-Chloro-2-fluoro-5-(trifluoromethyl)benzylamine: Substitution Risks


Substituting 3-Chloro-2-fluoro-5-(trifluoromethyl)benzylamine with a generic halogenated benzylamine—such as 2-chloro-5-(trifluoromethyl)benzylamine or 3-chloro-2-fluorobenzylamine—introduces uncontrolled variability in key molecular descriptors that directly impact synthetic utility and biological activity. The precise 3-chloro-2-fluoro-5-trifluoromethyl substitution pattern in the target compound yields a calculated XLogP3 of 2.4 and a topological polar surface area of 26 Ų , which are distinctly different from those of close analogs and are critical for maintaining consistent lipophilicity, membrane permeability, and target engagement in downstream assays. For example, replacement with the non-fluorinated 3-chloro-2-fluorobenzylamine (C₇H₇ClFN, MW 159.59) would drastically reduce both molecular weight and lipophilicity, altering pharmacokinetic behavior and synthetic reactivity . Similarly, use of the positional isomer 2-chloro-5-(trifluoromethyl)benzylamine would change the spatial arrangement of substituents, potentially disrupting key binding interactions in receptor or enzyme targets . The following quantitative evidence demonstrates exactly where 3-chloro-2-fluoro-5-(trifluoromethyl)benzylamine provides verifiable differentiation relative to these closest analogs.

3-Chloro-2-fluoro-5-(trifluoromethyl)benzylamine: Differentiation Evidence


Lipophilicity Advantage Over Non-Fluorinated Analog

The incorporation of a trifluoromethyl group at the 5-position in 3-chloro-2-fluoro-5-(trifluoromethyl)benzylamine significantly elevates lipophilicity compared to the non-fluorinated analog 3-chloro-2-fluorobenzylamine. This is a critical determinant of passive membrane permeability and overall bioavailability in drug discovery programs. The calculated partition coefficient (XLogP3) for the target compound is 2.4 , representing a substantial increase in hydrophobicity that facilitates better passive diffusion across biological membranes. This is a class-level inference supported by the established positive correlation between trifluoromethyl substitution and logP in aromatic amines [1].

Drug Design ADME Lipophilicity Pharmacokinetics

Low TPSA for Blood-Brain Barrier Penetration

The topological polar surface area (TPSA) of 3-chloro-2-fluoro-5-(trifluoromethyl)benzylamine is calculated to be 26 Ų . This value is notably low and falls well below the generally accepted threshold of 90 Ų for favorable central nervous system (CNS) penetration [1]. In contrast, unsubstituted benzylamine has a TPSA of 26 Ų but lacks the lipophilic substituents necessary for optimal membrane interaction. The combination of low TPSA and high logP (2.4) in the target compound suggests a balanced profile for passive diffusion across the blood-brain barrier, which is a key consideration in CNS drug discovery.

CNS Drug Discovery BBB Permeability Medicinal Chemistry Physicochemical Property

Enhanced MAO-B Inhibition vs. Non-Fluorinated Analogs

In direct comparative studies reported in the literature, 3-chloro-2-fluoro-5-(trifluoromethyl)benzylamine exhibited a 40% improvement in inhibitory potency against its biological target compared to non-fluorinated benzylamine analogs [1]. This quantifiable enhancement is attributed to the electron-withdrawing effects and steric properties of the trifluoromethyl and halogen substituents, which optimize binding interactions within the enzyme active site. The compound's MAO-B IC50 of 2.18 µM (2180 nM) in rat liver homogenate assays [2] provides a baseline for further SAR exploration.

Neuropharmacology Enzyme Inhibition MAO-B SAR

Dual MAO-A/MAO-B Inhibition Profile

3-Chloro-2-fluoro-5-(trifluoromethyl)benzylamine demonstrates measurable inhibition of both MAO-A and MAO-B isoforms, with IC50 values of 1.24 µM (1240 nM) for recombinant bovine mitochondrial MAO-A [1] and 2.18 µM for rat liver MAO-B [2]. This yields a modest selectivity ratio of 1.76-fold for MAO-A over MAO-B. In contrast, the structurally related compound 2-chloro-5-(trifluoromethyl)benzylamine has not been reported to exhibit dual inhibition in publicly available databases, suggesting the specific 3-chloro-2-fluoro-5-trifluoromethyl substitution pattern confers a unique selectivity profile.

Monoamine Oxidase Enzyme Inhibition Selectivity Neurodegenerative Disease

Steric Bulk for Improved Metabolic Stability

The molecular weight of 3-chloro-2-fluoro-5-(trifluoromethyl)benzylamine is 227.59 g/mol , which is significantly higher than that of the non-trifluoromethyl analog 3-chloro-2-fluorobenzylamine (MW 159.59 g/mol) . This 68 g/mol increase is entirely due to the replacement of a hydrogen atom with a trifluoromethyl group, introducing additional steric bulk and electron-withdrawing character. In medicinal chemistry, such increases in molecular weight and lipophilicity often correlate with enhanced metabolic stability, particularly against oxidative enzymes like cytochrome P450s, due to steric shielding of metabolically labile sites and the strong C-F bond strength.

Metabolic Stability Drug Metabolism Pharmacokinetics Halogen Bonding

3-Chloro-2-fluoro-5-(trifluoromethyl)benzylamine: Application Scenarios


CNS-Penetrant Lead Optimization

The combination of low TPSA (26 Ų) and elevated logP (2.4) positions this compound as a privileged starting point for designing CNS-active molecules. Researchers can leverage the pre-optimized physicochemical profile to synthesize derivatives with a higher probability of crossing the blood-brain barrier, reducing the need for extensive property-tuning during lead optimization. The dual MAO-A/MAO-B inhibition activity (IC50 1.24 µM and 2.18 µM, respectively) [1] [2] further supports its use in developing tool compounds for neurological target validation.

SAR Exploration of Halogenated Benzylamines

The quantifiable 40% improvement in inhibitory potency over non-fluorinated analogs [3] and the defined MAO selectivity ratio of 1.76 [4] make this compound an ideal benchmark for systematic SAR studies. Procurement enables direct comparison with other halogenated benzylamine derivatives to elucidate the contribution of the 5-trifluoromethyl group to target engagement, metabolic stability, and off-target activity.

Agrochemical Lipophilic Active Ingredient Design

The elevated logP (2.4) and increased molecular weight (227.59 g/mol) are desirable attributes for agrochemical active ingredients, enhancing cuticular penetration and soil mobility. The compound's halogen-rich structure also provides multiple synthetic handles for further diversification via cross-coupling reactions, enabling the rapid generation of focused libraries for screening against fungal, insect, or weed targets.

Enzyme Probe Development

The benzylamine moiety serves as a versatile anchor for conjugating fluorophores, biotin, or photoaffinity labels. The unique substitution pattern ensures a distinct molecular recognition profile, while the robust MAO inhibition data [5] provides a validated biological context for probe development. This compound can be directly incorporated into activity-based probes for profiling amine oxidase enzymes in complex biological samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-2-fluoro-5-(trifluoromethyl)benzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.